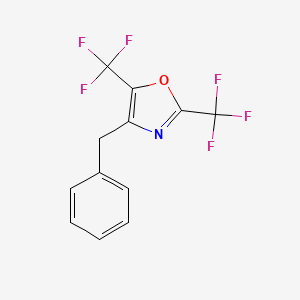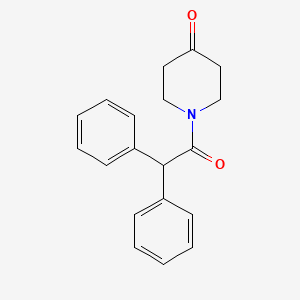
1-(2,2-diphenylacetyl)-4-Piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylacetyl)-4-Piperidinone is a chemical compound with the molecular formula C20H21NO2 It is known for its unique structure, which includes a piperidinone ring substituted with a diphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Diphenylacetyl)-4-Piperidinone can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylacetic acid with piperidinone under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperidinone to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diphenylacetyl)-4-Piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of diphenylacetic acid derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of various substituted piperidinone derivatives.
Scientific Research Applications
1-(2,2-Diphenylacetyl)-4-Piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylacetyl)-4-Piperidinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Diphenylacetyl)-4-Methylpiperidine: Similar structure but with a methyl group on the piperidine ring.
1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol: Contains a piperazine ring and a butenol side chain.
Uniqueness
1-(2,2-Diphenylacetyl)-4-Piperidinone is unique due to its specific substitution pattern and the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
161491-32-3 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(2,2-diphenylacetyl)piperidin-4-one |
InChI |
InChI=1S/C19H19NO2/c21-17-11-13-20(14-12-17)19(22)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
InChI Key |
PBMYESCCTMNAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



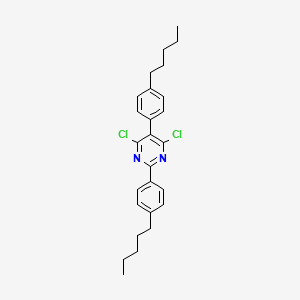
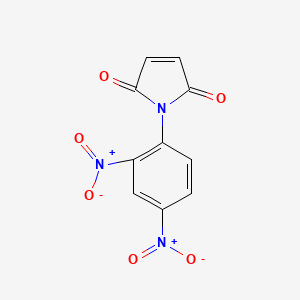
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
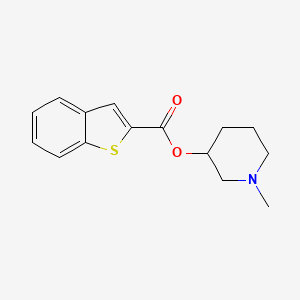

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
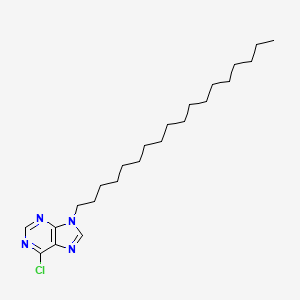
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)


